molecular formula C12H8FNO3 B6367754 5-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95% CAS No. 1261999-98-7

5-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6367754
CAS RN: 1261999-98-7
M. Wt: 233.19 g/mol
InChI Key: DUCLGADRZUDWQI-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine, or 5-CFPH, is a compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 5-CFPH.

Scientific Research Applications

5-CFPH has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a reagent in various chemical reactions, such as the synthesis of other compounds and the preparation of thin films. It has also been used as a catalyst in the synthesis of organic compounds, and as an inhibitor in the production of certain enzymes. Additionally, 5-CFPH has been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 5-CFPH is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, thus preventing the formation of certain proteins and other molecules. Additionally, 5-CFPH has been shown to interact with certain receptors, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFPH have been studied extensively in recent years. Studies have shown that the compound has the ability to inhibit the activity of certain enzymes, which may lead to the inhibition of certain proteins and other molecules. Additionally, 5-CFPH has been shown to interact with certain receptors, which may play a role in its mechanism of action. Furthermore, 5-CFPH has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 5-CFPH in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it a cost-effective reagent for use in chemical reactions. Additionally, it has a wide range of applications in scientific research, including its use as a catalyst, inhibitor, and therapeutic agent. However, there are some limitations to the use of 5-CFPH in laboratory experiments. For instance, it may be toxic in high concentrations, and its mechanism of action is not yet fully understood.

Future Directions

There are several potential future directions for 5-CFPH. One potential direction is to further explore its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Additionally, further research could be done to better understand the mechanism of action of 5-CFPH and to develop more efficient and cost-effective synthesis methods. Finally, further studies could be conducted to evaluate the safety and efficacy of 5-CFPH in laboratory experiments.

Synthesis Methods

5-CFPH can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Grignard reaction. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base, such as potassium hydroxide. This reaction produces an ether, which is then transformed into 5-CFPH by the addition of a carboxylic acid.

properties

IUPAC Name

4-fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-11-2-1-7(12(16)17)4-10(11)8-3-9(15)6-14-5-8/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCLGADRZUDWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682978
Record name 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid

CAS RN

1261999-98-7
Record name 4-Fluoro-3-(5-hydroxypyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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